2'-Methyl-2'-deoxycytidine is classified as a nucleoside analog of cytidine. It consists of a pyrimidine base (cytosine) attached to a deoxyribose sugar with a methyl group at the 2' position. This modification can influence the nucleoside's biochemical properties and interactions within nucleic acids. The compound is often studied in the context of DNA methylation processes and epigenetic regulation, particularly due to its structural similarity to naturally occurring nucleosides .
The synthesis of 2'-methyl-2'-deoxycytidine typically involves several key steps:
The molecular structure of 2'-methyl-2'-deoxycytidine can be described as follows:
The presence of the methyl group influences hydrogen bonding patterns and base pairing properties in DNA strands, potentially affecting stability and interactions during replication and transcription processes .
2'-Methyl-2'-deoxycytidine participates in various chemical reactions relevant to its function:
These reactions are essential for understanding how modifications at specific positions influence nucleic acid behavior and biological functions.
The mechanism of action for 2'-methyl-2'-deoxycytidine primarily revolves around its incorporation into DNA:
This mechanism underscores its potential utility in therapeutic contexts where modulation of gene expression is desired .
The physical and chemical properties of 2'-methyl-2'-deoxycytidine include:
These properties are crucial for its handling in laboratory settings and applications in drug development .
The applications of 2'-methyl-2'-deoxycytidine span various fields:
2'-Deoxy-2'-methylidenecytidine (DMDC; C₉H₁₁FN₃O₄) is a synthetic cytidine analogue characterized by a methylidene (CH₂=) modification at the 2'-position of the deoxyribose sugar [3]. This modification replaces the conventional hydroxyl group (-OH) with an exocyclic methylene moiety, fundamentally altering the sugar's stereoelectronic properties. The methylidene group introduces significant constraints on sugar puckering dynamics, favoring a rigid north-conformation (C3'-endo) that mimics the ribose geometry of RNA nucleosides. This conformation is critical for molecular recognition by kinases and polymerases [3] [7]. The planar cytosine base remains unaltered, facilitating base pairing with guanine, though the altered sugar geometry may perturb duplex stability.
Table 1: Structural Attributes of 2'-Deoxy-2'-methylidenecytidine
Feature | 2'-Deoxy-2'-methylidenecytidine | Natural Deoxycytidine |
---|---|---|
2'-Substituent | Methylidene (=CH₂) | Hydroxyl (-OH) |
Sugar Pucker Preference | C3'-endo (rigid) | C2'-endo (flexible) |
Glycosidic Bond Angle | Anti conformation | Anti conformation |
Molecular Formula | C₉H₁₁FN₃O₄ | C₉H₁₃N₃O₄ |
Synthesis of DMDC typically employs the Wittig reaction on 2'-keto pyrimidine nucleoside precursors (e.g., 3 or 8), yielding intermediate phosphonium salts (e.g., 5 or 10) that undergo sodium hydride-mediated elimination to form the exocyclic methylene group [3]. This route enables scalable production of DMDC and its 5-substituted derivatives.
DMDC emerged during the 1990s as part of concerted efforts to develop nucleoside analogues with enhanced metabolic stability and antineoplastic activity. Watanabe and colleagues first described its synthesis in 1991, leveraging insights from earlier arabinose nucleosides (e.g., ara-C) [3] [7]. The design philosophy focused on modifying the sugar moiety to resist deamination—a key limitation of cytarabine (ara-C)—while retaining kinase recognition. The methylidene group conferred steric hindrance against cytidine deaminase, significantly improving plasma stability compared to ara-C [3].
Initial biological screening revealed DMDC's broad-spectrum antitumor activity against murine L1210 leukemia cells (IC₅₀ values in the nanomolar range) and human solid tumor models [3]. This potency, attributed to intracellular phosphorylation and subsequent incorporation into DNA, spurred clinical interest. DMDC derivatives, particularly 5-fluoro-substituted variants (e.g., 19a), demonstrated synergistic effects by combining enzymatic inhibition with DNA-directed toxicity [3]. The compound’s development exemplifies the transition from empirical nucleoside modification to rational design targeting specific metabolic vulnerabilities in cancer cells.
Epigenetic DNA Modifications
While DMDC itself is not a natural epigenetic mark, its structural analogue 5-methyl-2'-deoxycytidine (5m-dC) is a cornerstone of eukaryotic epigenetic regulation [9] [10]. 5m-dC arises enzymatically via DNA methyltransferases (DNMT1, DNMT3A/B), which transfer methyl groups to cytosine within CpG dinucleotides. This modification recruits methyl-binding domain (MBD) proteins that compact chromatin and silence tumor suppressor genes (e.g., BRCA1, MLH1) [2] [6]. Aberrant hypermethylation of these genes is a hallmark of cancers like triple-negative breast cancer (TNBC), where BRCA1 promoter methylation occurs in 30–57% of cases [2].
Table 2: Key Enzymes in Cytidine Modification and Epigenetic Regulation
Enzyme | Function | Biological Consequence |
---|---|---|
DNMT1 | Maintains DNA methylation during replication | Gene silencing; genomic stability |
DNMT3A/B | De novo DNA methylation | Cell differentiation; imprinting |
TET Dioxygenases | Oxidizes 5mC to 5hmC/5fC/5caC | DNA demethylation; transcriptional activation |
Deoxycytidine Kinase | Phosphorylates DMDC to active triphosphate | Antineoplastic activity |
Biological Consequences of Synthetic Modifications
DMDC exerts cytotoxicity through non-epigenetic mechanisms. Upon cellular uptake, it undergoes stepwise phosphorylation by deoxycytidine kinase to form DMDC-triphosphate, which competes with endogenous deoxycytidine triphosphate (dCTP) for incorporation into DNA [3]. Once incorporated, the methylidene moiety sterically disrupts DNA polymerase elongation, leading to replication fork arrest and apoptosis. Additionally, DMDC-triphosphate inhibits ribonucleotide reductase (RNR), depleting deoxyribonucleotide pools essential for DNA synthesis [3].
In contrast, 5-methyl-2'-deoxycytidine-5'-triphosphate (5m-dCTP) serves as a biochemical tool for in vitro epigenetics studies. When incorporated into DNA via PCR or microinjection, it recapitulates natural methylation patterns and can induce developmental arrest in embryonic cells by dysregulating gene expression programs [9]. This highlights how synthetic cytidine analogues—whether methylation-mimicking (5m-dC) or structurally disruptive (DMDC)—serve as precise molecular probes for dissecting nucleic acid function.
Evolutionary and Functional Insights
Epigenetic modifications like 5m-dC demonstrate transgenerational inheritance in model organisms, suggesting roles beyond transcriptional regulation in adaptive evolution [8]. Though DMDC is not naturally occurring, its efficacy against rapidly dividing cells underscores the therapeutic potential of targeting nucleoside metabolism. The convergence of epigenetic machinery (DNMTs) and nucleoside salvage pathways (kinases) positions cytidine analogues as dual-purpose tools: as cancer chemotherapeutics and as probes for epigenetic plasticity [2] [6] [9].
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